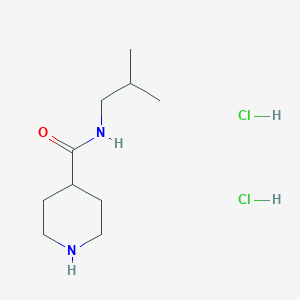![molecular formula C20H17FN6OS B2662573 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 863452-95-3](/img/structure/B2662573.png)
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a benzyl group, and a fluorobenzyl group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds have been synthesized through a three-step reaction sequence . This involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers .Aplicaciones Científicas De Investigación
Affinity Towards Adenosine Receptors
This compound is part of a broader class of 1,2,3-triazolo[4,5-d]pyrimidines that have been explored for their affinity towards adenosine A1 and A2A receptors. Specific amino derivatives of this class have shown high affinity and selectivity for the A1 receptor subtype. The variations in substituents, such as the presence of a fluorine atom on the benzyl group, have been crucial in determining the compounds' affinity towards these receptors. For instance, derivatives with a 2-fluorobenzyl or 4-fluorobenzyl substituent demonstrated enhanced receptor binding, suggesting their potential utility in designing receptor-selective drugs (Betti et al., 1999).
Insecticidal Activity
Research has also explored the synthesis of various heterocycles incorporating thiadiazole moieties, derived from related structures, for their potential insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. These studies are part of efforts to develop new agrichemical agents for pest management (Fadda et al., 2017).
Anticonvulsant and Antidepressant Activities
The compound's structural class has been investigated for potential anticonvulsant and antidepressant activities. Pyrido[2,3-d]pyrimidine derivatives, for example, have been designed and synthesized, with some showing significant activity in animal models. These compounds offer a basis for further exploration in the development of new therapeutic agents for neurological and psychiatric conditions (Zhang et al., 2016).
Antitumor Activity
Additionally, certain derivatives within this chemical class have been synthesized and evaluated for their antitumor activity. Research in this area aims to identify novel compounds that can effectively target cancer cells, contributing to the development of new anticancer drugs (Edrees & Farghaly, 2017).
Environmentally Benign Synthesis
Efforts have been made to develop environmentally friendly synthesis methods for related heterocyclic compounds, emphasizing the importance of green chemistry in medicinal chemistry research. For instance, the use of water as a solvent and thiamine hydrochloride as a catalyst in the synthesis of related derivatives highlights an approach to minimize environmental impact (Liu et al., 2012).
Propiedades
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c21-16-8-6-14(7-9-16)10-22-17(28)12-29-20-18-19(23-13-24-20)27(26-25-18)11-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOGROSKPPDHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662492.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2662494.png)
![N-(2,5-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2662496.png)
![1,3-dimethyl-7-((p-tolyloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2662500.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride](/img/structure/B2662504.png)


![3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2662507.png)

![2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662510.png)
